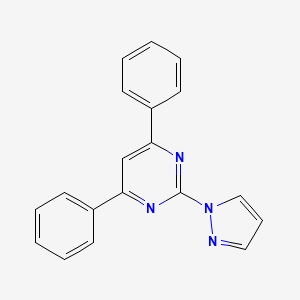

![molecular formula C20H29FN2O4S B5513505 1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H29FN2O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 412.18320675 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modification

The synthesis of complex organic compounds, such as "1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide," often involves multi-step reactions, including protection-deprotection strategies, functional group transformations, and the introduction of specific substituents to achieve desired physical, chemical, or biological properties. For instance, the synthesis of sulfonamide derivatives by reacting aromatic or heterocyclic sulfonamides with chloroalkanoyl chlorides, followed by substitution with secondary amines, demonstrates a general approach for preparing compounds with potential inhibitory activity against carbonic anhydrase isozymes (Turkmen et al., 2005). Similarly, the development of fluorinated polyamides containing pyridine and sulfone moieties through low-temperature polycondensation offers insights into the preparation of materials with specific properties, such as solubility and thermal stability (Liu et al., 2013).

Biological Applications

The structural motifs found in "this compound" are often associated with biological activity. Compounds featuring sulfonamide groups, in particular, have been explored for various pharmacological applications. For example, novel sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in critical physiological processes, highlighting the potential for the development of therapeutic agents targeting conditions such as glaucoma and cancer (Scozzafava et al., 2002).

Pharmacokinetic Optimization

Modifications to the chemical structure of bioactive compounds can significantly impact their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of fluorine atoms or fluorinated groups into molecules has been shown to affect their metabolic stability, membrane permeability, and binding affinity to biological targets. Research on novel anaplastic lymphoma kinase inhibitors illustrates how structural modifications can lead to compounds with improved pharmacokinetic profiles, potentially enhancing therapeutic efficacy (Teffera et al., 2013).

Mechanism of Action

Properties

IUPAC Name |

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O4S/c1-22(18-8-4-5-9-19(18)24)20(25)15-10-12-23(13-11-15)28(26,27)14-16-6-2-3-7-17(16)21/h2-3,6-7,15,18-19,24H,4-5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTNSBCPFZFUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE](/img/structure/B5513452.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![2-({4-CHLORO-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)-2-METHYLPROPAN-1-OL](/img/structure/B5513480.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![4-[(4S)-4-hydroxy-3,3,4-trimethylpiperidine-1-carbonyl]-1H-quinazolin-2-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)